2,5-Difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that combines elements of fluorine chemistry with a tetrahydroquinoline structure and a benzenesulfonamide moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry.
This compound is synthesized through a series of organic reactions involving various starting materials, including tetrahydroquinoline derivatives and benzenesulfonyl chloride. The synthesis processes are documented in various chemical literature and databases, including BenchChem and PubChem.
The compound falls under the category of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its classification also includes fluorinated compounds, which often exhibit enhanced reactivity and selectivity in chemical reactions.
The synthesis of 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves several steps:
The molecular formula for 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is .
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
The compound can participate in various chemical reactions typical of sulfonamides and fluorinated compounds:
Reactions involving this compound often require specific conditions such as solvents (e.g., dimethyl sulfoxide), catalysts (e.g., palladium-based catalysts), or specific temperatures to optimize yields.
As a benzenesulfonamide derivative, 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may act as an inhibitor of enzymes such as carbonic anhydrase.
The compound has potential applications in various fields:
This comprehensive analysis highlights the significance of 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in both chemical research and potential therapeutic applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4